![molecular formula C19H22N4S B241056 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a pyrimidinecarbonitrile derivative that has been found to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study.
Mécanisme D'action
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is then transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death.
Effets Biochimiques Et Physiologiques
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has a range of biochemical and physiological effects, including the depletion of dopamine levels in the brain and the induction of oxidative stress. 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has also been found to cause motor deficits and other Parkinson's-like symptoms in primates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile in lab experiments is its ability to induce Parkinson's-like symptoms in primates, making it a useful tool for studying the disease and potential treatments. However, one limitation is that 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is a toxic compound and must be handled with care.
Orientations Futures
There are many future directions for research on 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, including the development of new treatments for Parkinson's disease and the study of its potential use in other areas of scientific research. Some potential areas of research include the study of 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile's effects on other neurotransmitter systems and the development of new animal models for studying Parkinson's disease. Additionally, researchers may continue to investigate the mechanisms underlying 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile's effects on dopaminergic neurons and explore potential ways to mitigate its toxic effects.
Méthodes De Synthèse
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile can be synthesized using a variety of methods, including the reaction of 2-methylcyclohexylamine with 2-chloro-4,6-diphenylpyrimidine-5-carbonitrile, followed by the addition of methyl mercaptan. Other methods include the reaction of 2-methylcyclohexylamine with 2-chloro-4,6-diphenylpyrimidine-5-carbonitrile, followed by the addition of methyl iodide and sodium hydride.
Applications De Recherche Scientifique
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been studied for its potential use in a range of scientific research applications, including its use as a tool to study Parkinson's disease. 4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been found to cause Parkinson's-like symptoms in primates, making it a useful tool for studying the disease and potential treatments.
Propriétés
Nom du produit |
4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile |
|---|---|
Formule moléculaire |
C19H22N4S |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-[(2-methylcyclohexyl)amino]-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H22N4S/c1-13-8-6-7-11-16(13)21-18-15(12-20)17(22-19(23-18)24-2)14-9-4-3-5-10-14/h3-5,9-10,13,16H,6-8,11H2,1-2H3,(H,21,22,23) |
Clé InChI |
YXNGBBMSQUFKOG-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
SMILES canonique |
CC1CCCCC1NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
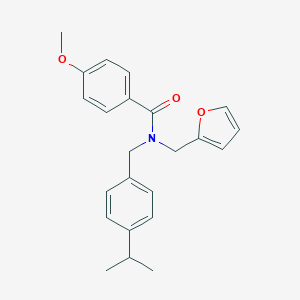
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

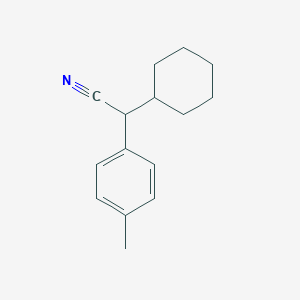
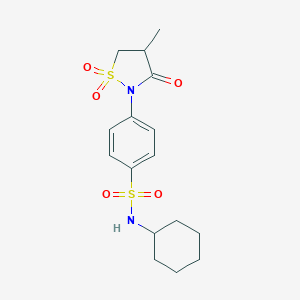
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)

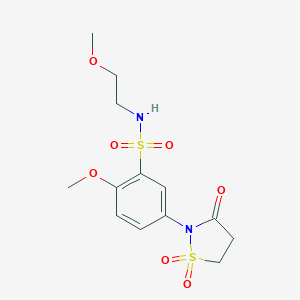
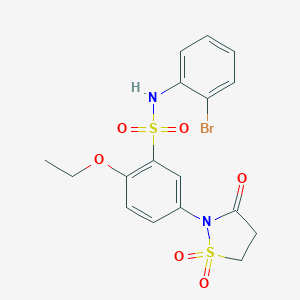
![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

